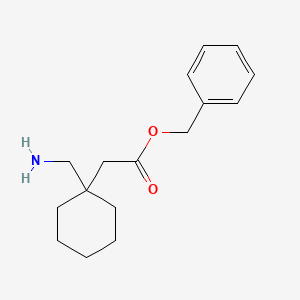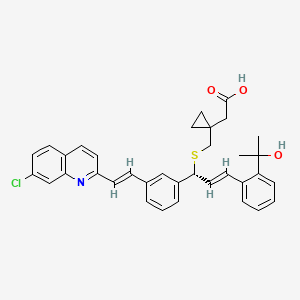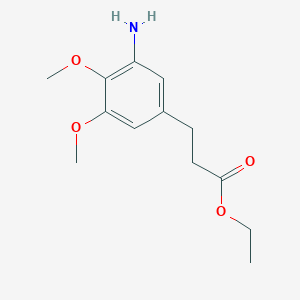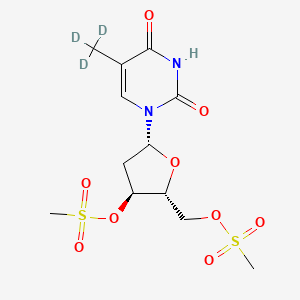
3',5'-Dimethanesulfonate Thymidine, Methyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 involves the reaction of thymidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses.
Biology: It serves as a biochemical tool in studying DNA synthesis and repair mechanisms.
Medicine: The compound is used in the development of diagnostic assays and therapeutic agents.
Industry: It is employed in the production of high-quality reference materials and proficiency testing standards
Mecanismo De Acción
The mechanism of action of 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 involves its incorporation into DNA during replication. The methanesulfonate groups can interact with DNA polymerases, affecting the synthesis and repair processes. The deuterium labeling (Methyl-d3) provides additional stability and allows for precise tracking in various biochemical assays .
Comparación Con Compuestos Similares
Similar compounds to 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 include:
Thymidine: The parent compound without the methanesulfonate groups.
5-Methylthio-2’-deoxyuridine: A thymidine analog with a methylthio group.
3’,5’-Diacetylthymidine: A thymidine derivative with acetyl groups instead of methanesulfonate groups
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 is unique due to its dual methanesulfonate groups and deuterium labeling, which provide enhanced stability and specificity in research applications .
Propiedades
Fórmula molecular |
C12H18N2O9S2 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1/i1D3 |
Clave InChI |
JPBRYDQRCOMYRY-FJNUSGMBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


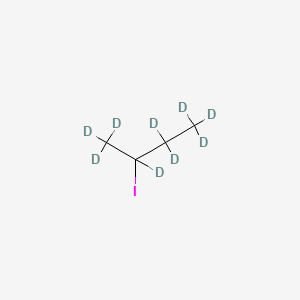

![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
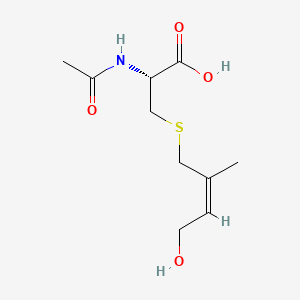
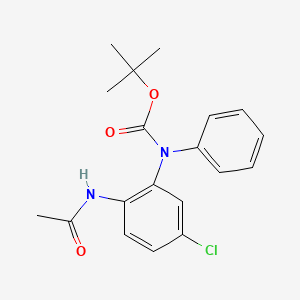
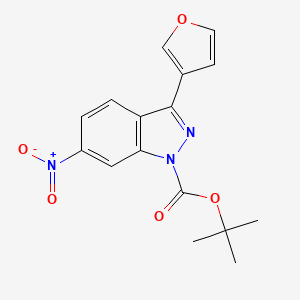
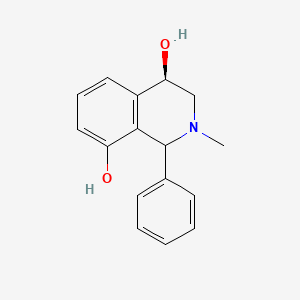

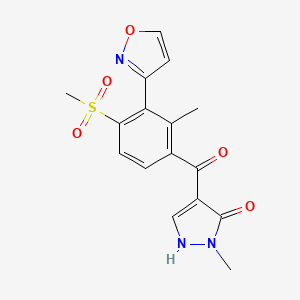
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
